molecular formula C19H16FN3O2 B6517921 2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902857-16-3

2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517921
CAS No.: 902857-16-3
M. Wt: 337.3 g/mol
InChI Key: GODNAGGAHVTJCP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized compounds were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .


Molecular Structure Analysis

The molecular structure of similar compounds in the ground state and the excited state was optimized, and the infrared vibrational spectra, the frontier molecular orbitals, the charge transfer, the potential energy curves, and the transition-state structures were calculated .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the new ratiometric fluorescent probe 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF) monitoring of methanol in biodiesel was discovered experimentally .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular formula of 4-DiMAP is C17H18N2O3. It has a molecular weight of 298.34 g/mol and a melting point of 228-231℃. The compound appears as a yellow or orange powder, and it is soluble in many organic solvents, but not in water.

Mechanism of Action

Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e., anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.

Safety and Hazards

The safety and hazards of similar compounds have been classified. For instance, 4-(Dimethylamino)phenyl isocyanate has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .

Future Directions

The future directions of research on similar compounds could involve the development of new series of pyrrolo[2,3-d]pyrimidine derivatives . The synthesized compounds could be evaluated for their antimicrobial activity against bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans) organisms . All synthesized derivatives could be confirmed by IR, NMR, Mass, and elemental analysis study .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-7-fluoro-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-23(2)14-6-3-11(4-7-14)17-21-18(24)15-10-12-9-13(20)5-8-16(12)25-19(15)22-17/h3-9H,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODNAGGAHVTJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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